molecular formula C9H18O3 B14360380 2-tert-Butoxy-5-methoxyoxolane CAS No. 90139-82-5

2-tert-Butoxy-5-methoxyoxolane

Cat. No.: B14360380
CAS No.: 90139-82-5
M. Wt: 174.24 g/mol
InChI Key: UTLDAGJUYZDZOH-UHFFFAOYSA-N
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Description

2-tert-Butoxy-5-methoxyoxolane is a substituted oxolane (tetrahydrofuran derivative) featuring a tert-butoxy group at position 2 and a methoxy group at position 4. This compound belongs to a class of cyclic ethers where steric and electronic effects of substituents significantly influence reactivity, solubility, and stability. Such derivatives are often utilized in organic synthesis as solvents, intermediates, or protecting-group precursors due to the tert-butoxy group’s bulkiness and the methoxy group’s moderate polarity .

Properties

CAS No.

90139-82-5

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

2-methoxy-5-[(2-methylpropan-2-yl)oxy]oxolane

InChI

InChI=1S/C9H18O3/c1-9(2,3)12-8-6-5-7(10-4)11-8/h7-8H,5-6H2,1-4H3

InChI Key

UTLDAGJUYZDZOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1CCC(O1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butoxy-5-methoxyoxolane can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethyl-2,5-hexanediol with tert-butyl hydroperoxide in the presence of sulfuric acid. The reaction conditions typically include a temperature range of 20-48°C and a reaction time of 30-60 minutes . The tert-butyl hydroperoxide acts as an oxidizing agent, facilitating the formation of the tert-butoxy group.

Industrial Production Methods

In an industrial setting, the production of 2-tert-Butoxy-5-methoxyoxolane may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been shown to be effective in the synthesis of similar compounds, providing a more sustainable and scalable approach .

Chemical Reactions Analysis

Types of Reactions

2-tert-Butoxy-5-methoxyoxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butoxy or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives, while reduction can produce alcohols.

Scientific Research Applications

2-tert-Butoxy-5-methoxyoxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-tert-Butoxy-5-methoxyoxolane involves its interaction with molecular targets through various pathways. For instance, in oxidation reactions, the tert-butoxy group can facilitate the formation of reactive oxygen species, leading to the oxidation of substrates. In substitution reactions, the methoxy group can act as a leaving group, allowing nucleophiles to attack the oxolane ring .

Comparison with Similar Compounds

Substituent Effects and Stability

  • tert-Butoxy vs. Butoxy Groups :
    The tert-butoxy group in 2-tert-Butoxy-5-methoxyoxolane introduces significant steric hindrance, reducing nucleophilic attack at the adjacent oxygen atom compared to linear alkoxy groups like butoxy. For instance, 4-Butoxy-3-chloro-5-methoxybenzaldehyde () lacks this steric protection, making its aldehyde group more reactive .

    • Key Insight : Bulky tert-butoxy groups enhance stability in acidic or oxidative conditions, as seen in tert-butoxycarbonyl (Boc)-protected amines (e.g., compounds in and ) .
  • Methoxy vs. In contrast, chloro substituents (e.g., in 4-Butoxy-3-chloro-5-methoxybenzaldehyde) withdraw electrons, altering reactivity and solubility .

Functional Diversity in Related Compounds

Compound Name Core Structure Key Functional Groups Applications/Notes Reference
2-tert-Butoxy-5-methoxyoxolane Oxolane (THF) 2-tert-butoxy, 5-methoxy Potential solvent or synthetic intermediate N/A
4-Butoxy-3-chloro-5-methoxybenzaldehyde Benzaldehyde 4-butoxy, 3-chloro, 5-methoxy Intermediate for pharmaceuticals
2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid Pentanoic acid Boc-protected amino, methoxy, keto Peptide synthesis, protecting groups

Physicochemical Properties

  • Solubility: The methoxy group in 2-tert-Butoxy-5-methoxyoxolane enhances water solubility compared to purely alkyl-substituted oxolanes. However, the tert-butoxy group counteracts this by introducing hydrophobicity, similar to Boc-protected amino acids () .
  • Thermal Stability : tert-Butoxy groups generally improve thermal stability. For example, Boc-protected compounds decompose above 150°C, whereas methoxy-substituted benzaldehydes () may degrade at lower temperatures due to aldehyde reactivity .

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